

Validating the Selective Activity of Hm1a on Nav1.1 Channels: A Comparative Guide

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Compound of Interest

Compound Name: *Hm1a*

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This guide provides an objective comparison of the spider venom peptide **Hm1a**'s performance as a selective activator of the voltage-gated sodium channel Nav1.1. Experimental data is presented to validate its selectivity against other Nav channel subtypes, and detailed methodologies are provided for key experiments. This information is intended to assist researchers in evaluating **Hm1a** for applications in neuroscience and drug discovery, particularly in the context of neurological disorders linked to Nav1.1 dysfunction.

Data Presentation: Hm1a Selectivity Profile

The following tables summarize the quantitative data on the potency of **Hm1a** at various human Nav channel subtypes, as determined by electrophysiological studies.

Table 1: Potency of **Hm1a** on different human Nav channel subtypes.

Nav Channel Subtype	EC50 (nM)	Experimental System	Reference
hNav1.1	38 ± 6	Xenopus oocytes	[1]
hNav1.1	7.5 ± 0.2	Mammalian cells (with β1 subunit)	[2]
hNav1.2	236	Xenopus oocytes	[1]
hNav1.3	220	Xenopus oocytes	[1]
hNav1.3	39.5 ± 0.2	Mammalian cells (with β1 subunit)	[2]
hNav1.4	No effect	Xenopus oocytes	[1]
hNav1.5	No effect	Xenopus oocytes	[1]
hNav1.6	No effect	Xenopus oocytes	[1]
hNav1.7	No effect	Xenopus oocytes	[1]
hNav1.8	No effect	Xenopus oocytes	[1]

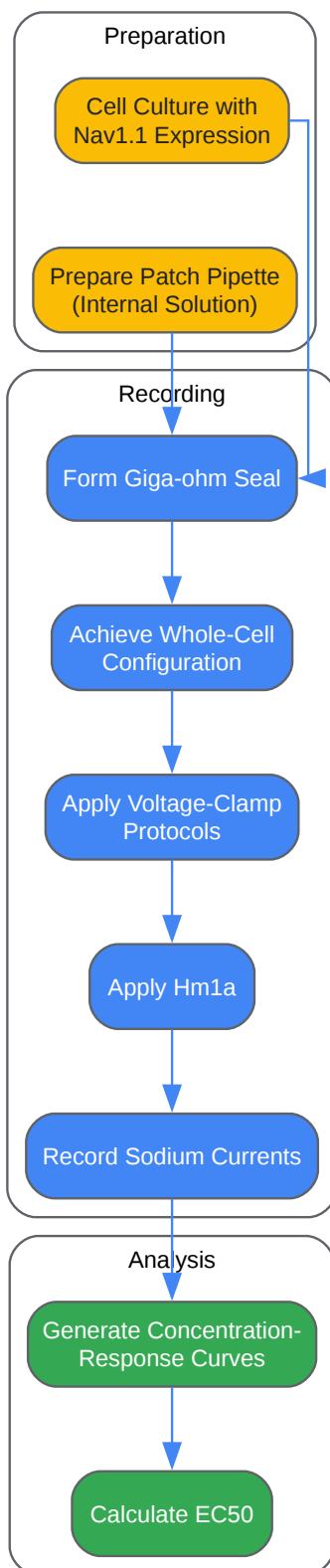
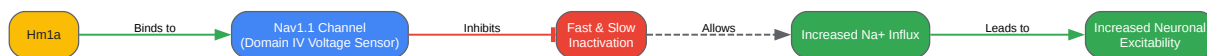
EC50 (Half-maximal effective concentration) represents the concentration of **Hm1a** required to elicit 50% of its maximal effect. A lower EC50 value indicates higher potency.

Table 2: Comparison of **Hm1a** with another selective Nav1.1 activator.

Compound	Type	Mechanism of Action	Selectivity Notes	Reference
Hm1a	Peptide Toxin	Gating modifier; inhibits fast and slow inactivation	Highly selective for Nav1.1. Weaker activity at Nav1.2 and Nav1.3. No significant effect on Nav1.4-1.8.	[1][3]
AA43279	Small Molecule	Activator	Shows anti-convulsant properties. Less selective for Nav1.1 compared to Hm1a, potentially activating other Nav subtypes at lower concentrations.	

Mechanism of Action: How Hm1a Selectively Activates Nav1.1

Hm1a functions as a gating modifier of Nav1.1 channels.[3] It selectively binds to the voltage sensor of domain IV (VSDIV) of the channel.[3] This interaction inhibits the movement of the voltage sensor, which in turn hinders both fast and slow inactivation of the channel.[3] The result is a prolonged influx of sodium ions upon channel opening, leading to increased neuronal excitability.[3] This selective potentiation of Nav1.1 activity is the basis for its therapeutic potential in conditions characterized by reduced Nav1.1 function, such as Dravet syndrome.[3]



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